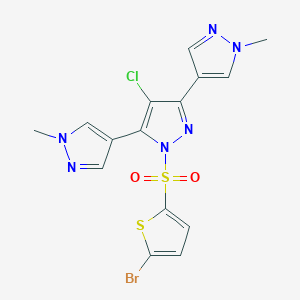![molecular formula C21H21N5O4 B14926861 N-ethyl-6-(4-methoxyphenyl)-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926861.png)
N-ethyl-6-(4-methoxyphenyl)-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-ETHYL-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-ETHYL-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reactions: The isoxazole and pyridine rings are then coupled together using suitable reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Introduction of Substituents: The various substituents, including the ethyl, methoxyphenyl, and oxadiazolyl groups, are introduced through nucleophilic substitution, electrophilic substitution, or other appropriate reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N~4~-ETHYL-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
N~4~-ETHYL-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N4-ETHYL-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
Isoxazolo[5,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring with various substituents.
Uniqueness
N~4~-ETHYL-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents and the resulting chemical properties
特性
分子式 |
C21H21N5O4 |
|---|---|
分子量 |
407.4 g/mol |
IUPAC名 |
N-ethyl-6-(4-methoxyphenyl)-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H21N5O4/c1-5-26(11-18-12(2)24-30-25-18)21(27)16-10-17(14-6-8-15(28-4)9-7-14)22-20-19(16)13(3)23-29-20/h6-10H,5,11H2,1-4H3 |
InChIキー |
YYDBAHYODHMGJK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=NON=C1C)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B14926788.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B14926793.png)
![(3aR,7aS)-2-[3-(phenylamino)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14926818.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926823.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14926837.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926845.png)
![6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926849.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926854.png)
![N-(4-chlorophenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B14926859.png)
![Ethyl 2-[(2-methylpropyl)amino]-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B14926870.png)
![3-(2-fluorophenyl)-6-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926872.png)
![2-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B14926880.png)
![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926882.png)
